molecular formula C20H14O6 B1162303 7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one CAS No. 3153-73-9

7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one

Cat. No. B1162303
CAS RN: 3153-73-9
M. Wt: 350.3 g/mol
InChI Key:
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Description

7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has been shown to have promising anticancer activity, making it a potential candidate for cancer therapy.

Scientific Research Applications

Antibacterial and Antifungal Agents

7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one and its derivatives have been explored extensively in the realm of antimicrobial research. A study synthesized a series of compounds using this molecule as a precursor and tested them for antibacterial and antifungal activities. The compounds displayed significant inhibitory effects, making them potential candidates for developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Fluorescence Properties

Researchers have synthesized derivatives of 7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one and analyzed their fluorescence properties. The resulting compounds demonstrated excellent fluorescence both in solution and in solid states, indicating potential applications in optical materials and sensors (Shi, Liang, & Zhang, 2017).

Molecular Docking and Drug Design

The molecule and its analogs have been used in molecular docking studies to understand their interaction with biological targets. This research is crucial in the drug design process, where the understanding of molecular interactions with specific proteins can lead to the development of new therapeutic agents. Studies involving novel synthesized compounds showed significant interaction with oxidoreductase proteins, indicating their potential in drug discovery (Mandala et al., 2013).

Antimicrobial Activity and Molecular Recognition

Another intriguing application lies in the field of antimicrobial activity and molecular recognition. Compounds synthesized from 7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one have been tested against various bacterial strains, showing high levels of bacteriostatic and bactericidal activity. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Future Directions

: Xiang Yu, You-Fang Zhao, Yan Qin, Jing Yan, and Ya-Fang Chen. “The crystal structure of N′-((1E,2E)-4-(7-methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-en-1-ylidene)-3-methylbenzohydrazide, C23H22N2O4.” Zeitschrift für Kristallographie - New Crystal Structures, 2019. Link

: “Discovery and molecular docking simulation of 7-hydroxy-6-methoxy-2H-chromen-2-one as a potential inhibitor of human topoisomerase IIα.” Pakistan Journal of Pharmaceutical Sciences, 2019. Link

: “Synthesis, characterization, and antimicrobial activity of some new [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins.” Research on Chemical Intermediates, 2011. [Link](https://link.springer.com/article/10.

properties

IUPAC Name

7-methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-14-6-3-11-4-7-18(22)26-20(11)19(14)13-9-12-5-8-17(21)25-15(12)10-16(13)24-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSSVSQSNJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-(7-methoxy-2-oxochromen-6-yl)chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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